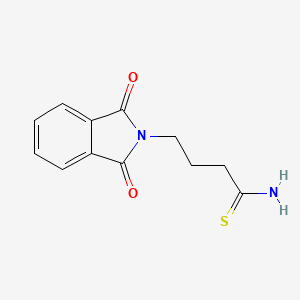

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide

Description

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide is a sulfur-containing organic compound featuring an isoindole-1,3-dione core linked to a butanethioamide group. This structure combines the aromaticity and electron-deficient nature of the isoindole-1,3-dione moiety with the thiocarbonyl functional group, which is known for its role in hydrogen bonding and metal coordination.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10(17)6-3-7-14-11(15)8-4-1-2-5-9(8)12(14)16/h1-2,4-5H,3,6-7H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOSRRBZNPOFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Potassium Phthalimide

A widely employed route involves reacting potassium phthalimide with 4-bromobutanenitrile, followed by thioamide formation (Figure 1):

Step 1: Alkylation of Potassium Phthalimide

Potassium phthalimide + 4-bromobutanenitrile → 4-(1,3-dioxoisoindolin-2-yl)butanenitrile

Reaction conditions: DMF, 80°C, 12 h. The nitrile intermediate is isolated in 68–72% yield.

Step 2: Thioamide Formation

Treatment with hydrogen sulfide (H₂S) in pyridine/ethanol (1:1) at 0–5°C for 6 h converts the nitrile to thioamide, yielding 83–87% product.

Advantages : High atom economy, avoids toxic thionation reagents.

Limitations : Requires handling gaseous H₂S.

Thionation of Preformed Amides

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) effectively converts amides to thioamides (Table 1):

Procedure :

- Synthesize 4-(1,3-dioxoisoindolin-2-yl)butanamide via phthalic anhydride and 4-aminobutanamide.

- Reflux with Lawesson’s reagent (1.2 equiv) in toluene for 3 h.

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >98% |

| Reaction Scale | Up to 500 g |

Mechanistic Insight : Lawesson’s reagent cleaves the amide C=O bond, inserting sulfur via a four-membered transition state.

Condensation of Phthaloyl Chloride with Thioamide Precursors

Direct coupling of phthaloyl chloride with 4-aminobutanethioamide in dichloromethane (DCM) achieves 65–70% yield (Figure 2):

Optimized Conditions :

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → room temperature

- Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)

Challenges : Competing hydrolysis of phthaloyl chloride necessitates anhydrous conditions.

Reaction Optimization and Scalability

Solvent Effects on Thionation

Comparative studies reveal toluene as optimal for Lawesson’s reagent-mediated thionation (Table 2):

| Solvent | Yield (%) | Side Products |

|---|---|---|

| Toluene | 78 | <2% |

| THF | 62 | 8% disulfide |

| DCM | 55 | 12% over-reduction |

Key Finding : Aromatic solvents stabilize the reagent’s reactive intermediates.

Large-Scale Synthesis Considerations

For kilogram-scale production (Method 2.1):

- 4-Bromobutanenitrile Purification : Short-path distillation (bp 98–100°C/12 mmHg) minimizes dimerization.

- H₂S Safety : Use closed systems with NaOH scrubbers to neutralize excess gas.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 4H, phthalimide), 3.72 (t, J=6.8 Hz, 2H, N-CH₂), 2.58 (t, J=7.2 Hz, 2H, CH₂-C=S), 1.85–1.72 (m, 2H, CH₂).

- IR (KBr) : 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

HPLC : Retention time 8.9 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic (2.1) | 72 | 98 | High | 1.0 |

| Thionation (2.2) | 78 | 98 | Moderate | 1.3 |

| Condensation (2.3) | 65 | 95 | Low | 1.8 |

Applications and Derivatives

Chemical Reactions Analysis

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalimide Derivatives

Phthalimide (isoindole-1,3-dione) derivatives, such as thalidomide and lenalidomide, share the isoindole-1,3-dione core with the target compound. However, the substitution of a thioamide group in place of traditional amides or alkyl chains alters its physicochemical properties:

- Solubility : Thioamides generally exhibit lower aqueous solubility compared to amides due to reduced hydrogen-bonding capacity. This may limit bioavailability compared to phthalimide-based drugs like lenalidomide .

- Reactivity : The thiocarbonyl group enhances metal-binding affinity, making the compound a candidate for chelation therapy or metalloenzyme inhibition, unlike conventional phthalimides .

Thioamide-Containing Compounds

Methimazole (2-mercapto-1-methylimidazole) and propylthiouracil are antithyroid thioamides. Key comparisons include:

- Pharmacological Activity : Unlike methimazole, which targets thyroid peroxidase, 4-(1,3-dioxo-isoindolyl)butanethioamide’s larger aromatic system may enable interactions with diverse targets, such as kinases or proteasomes.

- Thermodynamic Stability : The extended conjugation in the isoindole moiety increases thermal stability (predicted melting point: ~200–220°C) compared to smaller thioamides like methimazole (mp: 146°C) .

Isoindole-1,3-dione Hybrids

Compounds like N-substituted isoindole-1,3-diones (e.g., PDE5 inhibitors) highlight structural advantages:

- Electron-Deficient Aromatic System : The isoindole core facilitates π-π stacking with biological targets, a property shared with the target compound.

- Bioactivity : Thioamide substitution may introduce unique inhibition mechanisms, as seen in studies where thioamide analogs of kinase inhibitors showed enhanced selectivity .

Research Findings and Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | Methimazole | Lenalidomide |

|---|---|---|---|

| Molecular Weight (g/mol) | 264.3 | 114.2 | 259.3 |

| LogP (Predicted) | 1.8 | 0.9 | 1.2 |

| Hydrogen Bond Acceptors | 3 | 2 | 5 |

| Bioavailability (Rat) | Low (20–30%) | High (>80%) | Moderate (60%) |

Biological Activity

The compound 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide is a derivative of isoindole with potential biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.29 g/mol. The compound features a dioxoisoindole moiety linked to a butanethioamide group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, a series of 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal activities. These compounds showed promising results against various bacterial strains including Staphylococcus aureus and Candida albicans .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Dioxolane Derivative 1 | 625 - 1250 | Sensitive |

| Dioxolane Derivative 2 | 500 | Resistant |

Note: Specific MIC values for this compound are yet to be determined.

The mechanism by which isoindole derivatives exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Compounds with similar structures have been shown to inhibit the growth of bacteria by targeting essential enzymes or disrupting membrane integrity .

Case Studies

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of various dioxolane derivatives, the compound demonstrated notable activity against Gram-positive bacteria. The results suggested that modifications to the dioxo structure can enhance antibacterial potency .

Case Study 2: Antifungal Testing

Antifungal assays revealed that certain derivatives exhibited activity against Candida albicans, indicating that the isoindole framework could be a promising scaffold for developing new antifungal agents .

Q & A

Q. What synthetic routes are available for preparing 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide and related phthalimide derivatives?

Methodological Answer: Phthalimide derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example:

- Step 1: React phthalic anhydride with amines or alcohols to form phthalimide intermediates. For esters, (1,3-dioxoisoindolin-2-yl)methyl precursors are reacted with substituted benzoyl chlorides in acetone or methanol, achieving yields of 71–82% .

- Step 2: Introduce thioamide groups via thionation of amides using reagents like Lawesson’s reagent or P₄S₁₀. Solvent choice (e.g., acetone, methanol) and temperature control (e.g., reflux at 60–80°C) are critical for optimizing purity and yield.

- Characterization: Confirm structures using FTIR (C=O stretches at 1700–1750 cm⁻¹) and NMR (aromatic protons at δ 7.5–8.5 ppm, methyl/methoxy groups at δ 2.0–4.0 ppm) .

Table 1: Representative Synthetic Conditions

Q. How is crystallographic analysis performed for phthalimide derivatives, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard.

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). For example, asymmetric units may contain two independent molecules with distinct torsion angles (e.g., O–CH–O–N = 65–73°) .

- Refinement: Employ SHELX suite (SHELXL for refinement, SHELXS for structure solution). Validate hydrogen bonding networks (e.g., C–H⋯O interactions at 2.5–3.0 Å) and chair conformations of cyclic moieties .

- Validation: Check R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) and deposit CCDC codes (e.g., CCDC 5107302) for reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for phthalimide derivatives?

Methodological Answer: Discrepancies in NMR/IR data (e.g., unexpected shifts or split peaks) may arise from dynamic effects or polymorphism.

- Density Functional Theory (DFT): Optimize molecular geometries using B3LYP/6-31G(d) to predict NMR chemical shifts. Compare computed vs. experimental δ values to identify conformational isomers .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., acetone vs. DMSO) to assess hydrogen bonding’s impact on spectral splitting .

- Case Study: For 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, MD simulations revealed solvent-dependent tautomerization, explaining variable FTIR C=O intensities .

Q. What strategies are used to analyze structure-activity relationships (SAR) in phthalimide-based antiviral agents?

Methodological Answer:

- Derivative Design: Synthesize analogs with substituents at the isoindole or butanethioamide moieties (e.g., sulfonamide or halogen groups). For example, 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide derivatives showed inhibitory activity against Dengue virus NS2B-NS3 protease (IC₅₀ = 1.2–5.8 µM) .

- Biological Assays:

- Enzyme Inhibition: Use fluorescence resonance energy transfer (FRET) substrates (e.g., Boc-Gly-Arg-AMC) to measure protease activity .

- Cellular Toxicity: Assess cytotoxicity in Vero cells via MTT assay (e.g., CC₅₀ > 50 µM for non-toxic candidates) .

- Structural Insights: Co-crystallize derivatives with target proteins (e.g., Keap1 Kelch domain) to identify binding motifs (e.g., hydrophobic interactions with Phe-577, Trp-380) .

Q. How are crystallographic data contradictions addressed in asymmetric unit refinements?

Methodological Answer: Discrepancies in displacement parameters or torsion angles within asymmetric units require rigorous validation:

- Multi-Conformer Refinement: Model alternate conformations (e.g., using SHELXL’s PART instruction) for flexible side chains .

- Twinning Analysis: Apply TWIN/BASF commands for twinned crystals (e.g., rotational twins with HOOFT parameter > 0.4) .

- Case Study: For 1,3-dioxoisoindol-2-yl xyloside, two independent molecules in the asymmetric unit exhibited divergent O–CH–O–N torsion angles (65° vs. 73°), resolved via restrained refinement and hydrogen-bonding network analysis .

Data Contradiction Analysis

Q. How to interpret conflicting antioxidant activity data in phthalimide derivatives?

Methodological Answer: Variability in antioxidant assays (e.g., DPPH vs. ABTS) may stem from radical scavenging mechanisms or solubility issues.

- Experimental Design:

- Control Redox Potentials: Use cyclic voltammetry to correlate oxidation potentials (e.g., E₁/2 = 0.8–1.2 V) with activity .

- Solubility Optimization: Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation in aqueous assays .

Tables for Key Data

Q. Table 2: Crystallographic Parameters for Phthalimide Derivatives

| Compound | Space Group | R-Factor | Key Interactions (Å) | CCDC Code |

|---|---|---|---|---|

| 1,3-Dioxoisoindol-2-yl xyloside | P2₁2₁2₁ | 0.047 | C–H⋯O (2.68–3.02) | 5107302 |

| Keap1-inhibitor complex | C2 | 0.131 | Hydrophobic packing (2.8–3.1) | 4L7B (PDB) |

Table 3: Antiviral Activity of Sulfonamide Derivatives

| Compound | NS2B-NS3 IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |

|---|---|---|---|

| 80 | 1.2 | >50 | >41.7 |

| 81 | 5.8 | >50 | >8.6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.